2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
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Properties
IUPAC Name |
1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S2/c1-13(2)24-17-8-4-14(5-9-17)10-19(21)20-15-6-7-16(20)12-18(11-15)25(3,22)23/h4-5,8-9,13,15-16,18H,6-7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKQUMFDXXPAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant studies.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : The bicyclic azabicyclo[3.2.1]octane framework.
- Functional Groups : Isopropylthio and methylsulfonyl substituents which are likely to influence its biological interactions.
Pharmacological Properties
- Anti-inflammatory Activity : Similar compounds with thioether groups have shown significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation. Studies indicate that the presence of bulky alkyl groups enhances anti-inflammatory properties through modulation of enzyme activity .
- Neuropharmacological Effects : The bicyclic structure is known for its ability to interact with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. Compounds with similar structures have been evaluated for their potential in treating neurodegenerative diseases and mood disorders .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of azabicyclo compounds exhibit antimicrobial effects against various bacterial strains, indicating potential use as antibiotics or antifungal agents .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : By targeting specific enzymes like COX, the compound may effectively reduce the synthesis of pro-inflammatory mediators.
- Receptor Modulation : Interaction with neurotransmitter receptors could alter synaptic transmission, contributing to its neuropharmacological effects.
In Vitro Studies
A series of in vitro assays have evaluated the compound's effectiveness against various biological targets:
- Cyclooxygenase Inhibition : IC50 values indicate that the compound exhibits strong inhibitory action comparable to established anti-inflammatory drugs .
- Neurotransmitter Interaction : Binding affinity studies show that it modulates serotonin receptors, suggesting potential antidepressant effects .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy:
- Inflammation Models : In rodent models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, supporting its anti-inflammatory profile .
- Behavioral Tests : In behavioral assays for anxiety and depression, treated animals displayed reduced anxiety-like behaviors, reinforcing its neuropharmacological potential .
Data Tables
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone have shown promise in targeting oncogenic mutations, particularly the K-Ras G12C mutation prevalent in various cancers. The mechanism of action likely involves inhibition of signaling pathways that promote tumor growth, potentially leading to apoptosis in malignant cells.
Neurological Disorders
Preliminary studies suggest that the compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety or depression. The azabicyclic structure could enhance binding affinity to specific receptors involved in these conditions.
Antimicrobial Activity
There is emerging evidence that compounds with similar structural features exhibit antimicrobial properties against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Several studies have explored the efficacy of compounds structurally related to This compound :
Q & A
Q. What methodologies are suitable for elucidating the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink with target proteins; identify via pull-down/MS .
- Kinetic Studies : Measure on/off rates using surface plasmon resonance (SPR) .
- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
